molecular formula C22H28INO4 B14626038 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (+-)- CAS No. 120052-37-1

6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (+-)-

Cat. No.: B14626038
CAS No.: 120052-37-1
M. Wt: 497.4 g/mol
InChI Key: VLJWWKNAKCCFQO-UHFFFAOYSA-M
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Description

6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolizinium family, which is characterized by a fused ring system containing nitrogen

Preparation Methods

The synthesis of 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinolizinium core into a more saturated system.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through various pathways. The presence of methoxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules. This can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .

Comparison with Similar Compounds

Compared to other quinolizinium compounds, 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is unique due to its specific substitution pattern. Similar compounds include:

Properties

CAS No.

120052-37-1

Molecular Formula

C22H28INO4

Molecular Weight

497.4 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium;iodide

InChI

InChI=1S/C22H28NO4.HI/c1-23-7-6-14-9-19(24-2)22(27-5)12-17(14)18(23)8-15-10-20(25-3)21(26-4)11-16(15)13-23;/h9-12,18H,6-8,13H2,1-5H3;1H/q+1;/p-1

InChI Key

VLJWWKNAKCCFQO-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)OC)OC)OC.[I-]

Origin of Product

United States

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